molecular formula C12H16N2O4S B2526038 4-Methyl-1-(4-nitro-benzenesulfonyl)-piperidine CAS No. 321970-52-9

4-Methyl-1-(4-nitro-benzenesulfonyl)-piperidine

Cat. No. B2526038
CAS RN: 321970-52-9
M. Wt: 284.33
InChI Key: KMPYGZSGASXYPW-UHFFFAOYSA-N
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Description

The compound "4-Methyl-1-(4-nitro-benzenesulfonyl)-piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The presence of a 4-nitro-benzenesulfonyl group suggests potential for increased reactivity and interaction with biological targets due to the electron-withdrawing nature of the nitro group and the sulfonyl moiety's ability to engage in hydrogen bonding .

Synthesis Analysis

The synthesis of related piperidine compounds typically involves the condensation of piperidin-4-yl derivatives with appropriate sulfonyl chlorides in the presence of a base such as triethylamine and a solvent like methylene dichloride. This method has been successfully applied to synthesize compounds such as 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol , [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol , and 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These reactions typically result in piperidine rings in a chair conformation, which is the most stable conformation for six-membered rings .

Molecular Structure Analysis

X-ray crystallography studies have revealed that piperidine derivatives such as the ones mentioned above crystallize in various monoclinic space groups with the piperidine ring adopting a chair conformation. The geometry around the sulfur atom in the sulfonyl group is typically distorted tetrahedral. The bond angles around the nitrogen atom of the piperidine ring and the sulfur atom can vary, indicating some degree of structural flexibility .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the piperidine ring. For instance, the presence of a sulfonyl group can facilitate further substitution reactions or the formation of hydrogen bonds with other molecules. The nitro group can be reduced to an amino group, which can then be used for further functionalization. The reactivity of these compounds can be significantly influenced by the substituents on the piperidine ring and the sulfonyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like the nitro and sulfonyl groups can affect the compound's acidity, basicity, and solubility. The crystalline nature of these compounds, as revealed by X-ray crystallography, suggests that they have well-defined melting points. The chair conformation of the piperidine ring is indicative of the compounds' stability. Spectroscopic techniques such as IR and NMR are typically used to characterize these compounds and confirm their structures .

Scientific Research Applications

Chemical Structure Analysis

  • The chemical structure of related compounds, such as 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, has been thoroughly analyzed. It was synthesized and characterized by spectroscopic techniques. X-ray crystallography revealed the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron (Prasad et al., 2008).

Pharmacological Applications

  • Piperidine derivatives, including those with a structure similar to 4-Methyl-1-(4-nitro-benzenesulfonyl)-piperidine, are reported for various pharmacological activities. Specifically, certain derivatives inhibit aspartic protease of Plasmodium falciparum, showing that the attachment of a nitro group in the benzene ring is crucial for the inhibitory activity (Saify et al., 2011).

Anti-Inflammatory and Antitumor Applications

  • Some derivatives, such as 3,5-Bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, demonstrate significant anti-inflammatory and antitumor activities. The presence of N-benzenesulfonyl substituents alters the configuration of the molecules, enhancing their bioactivity. Notably, compounds with strong electron-withdrawing substituents exhibited more potential inhibitory effects (Li et al., 2018).

Corrosion Inhibition

  • Piperidine derivatives have also been investigated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were employed to understand the adsorption behaviors and inhibition efficiencies, providing insights into their potential industrial applications (Kaya et al., 2016).

Crystal and Molecular Structure Analysis

  • Detailed crystal and molecular structure analyses of similar compounds, such as 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, have been conducted. These studies help in understanding the stereochemistry and molecular interactions, which are crucial for the compound's physical properties and biological activities (Vinaya et al., 2008).

properties

IUPAC Name

4-methyl-1-(4-nitrophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-10-6-8-13(9-7-10)19(17,18)12-4-2-11(3-5-12)14(15)16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYGZSGASXYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322832
Record name 4-methyl-1-(4-nitrophenyl)sulfonylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200825
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-1-(4-nitrophenyl)sulfonylpiperidine

CAS RN

321970-52-9
Record name 4-methyl-1-(4-nitrophenyl)sulfonylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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